molecular formula C7H9N3O2 B12294039 Pyrazinyl-L-alanine

Pyrazinyl-L-alanine

Cat. No.: B12294039
M. Wt: 167.17 g/mol
InChI Key: HHPOTEDHKHCARL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazinyl-L-alanine: is a chemical compound with the molecular formula C7H9N3O2 . It is an amino acid derivative where the pyrazine ring is substituted with an L-alanine moiety. This compound is of interest due to its unique structure, which combines the properties of pyrazine and alanine, making it a valuable subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinyl-L-alanine typically involves the reaction of pyrazine-2-carboxylic acid with L-alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the pyrazine ring and the alanine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Pyrazinyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyrazinyl-L-alanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a model compound for understanding amino acid behavior in biological systems .

Medicine: Its structure allows for modifications that can enhance its therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Pyrazinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can participate in π-π interactions, while the alanine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Unlike other aromatic amino acids, the pyrazine ring can participate in additional types of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2S)-2-(pyrazin-2-ylamino)propanoic acid

InChI

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-4-8-2-3-9-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

HHPOTEDHKHCARL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NC=CN=C1

Canonical SMILES

CC(C(=O)O)NC1=NC=CN=C1

Origin of Product

United States

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